4-Bromo-3-fluoro-N-methylbenzamide
Description
Significance and Research Landscape of Halogenated Amide Scaffolds
The introduction of halogen atoms into amide scaffolds is a widely employed strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The strategic placement of halogens can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov The unique electronic properties of halogens, such as their ability to form halogen bonds, are increasingly recognized as crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov
The research landscape for halogenated amides is vast and dynamic, with ongoing efforts to develop novel synthetic methodologies for their efficient and selective preparation. nih.govmdpi.comresearchgate.net These compounds are frequently utilized as key intermediates in the synthesis of complex bioactive molecules. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to further functionalize the aromatic ring of halogenated amides, enabling the construction of diverse molecular architectures. mdpi.comnih.gov
Contextualization of 4-Bromo-3-fluoro-N-methylbenzamide within Benzamide (B126) Chemistry
While not as extensively documented in standalone research as some other benzamide derivatives, this compound is recognized as a valuable building block in synthetic organic chemistry. Its utility is primarily seen in its role as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKIBAQXMJQCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620350 | |
| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865111-72-4 | |
| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3 Fluoro N Methylbenzamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-bromo-3-fluoro-N-methylbenzamide reveals that the most logical disconnection is at the amide bond. This primary disconnection points to two key precursors: 4-bromo-3-fluorobenzoic acid and methylamine (B109427). This approach simplifies the synthesis into two main challenges: the formation of the substituted benzoic acid and the subsequent amide bond formation.
Further retrosynthetic analysis of 4-bromo-3-fluorobenzoic acid suggests several potential starting materials. One common route involves the oxidation of a corresponding toluene (B28343) derivative, such as 4-bromo-3-fluorotoluene. Alternatively, the aromatic ring can be constructed through a series of electrophilic substitution reactions on a simpler precursor like fluorobenzene (B45895).
Precursor Synthesis Routes to 4-Bromo-3-fluorobenzoic Acid
The synthesis of the crucial intermediate, 4-bromo-3-fluorobenzoic acid, can be achieved through several methods, each with its own set of advantages and challenges.
One of the most direct methods is the oxidation of 4-bromo-3-fluorotoluene. guidechem.com This transformation is commonly effected using strong oxidizing agents like potassium permanganate (B83412) in an aqueous medium. The reaction typically requires heating to drive the oxidation of the methyl group to a carboxylic acid. guidechem.com
Another documented approach starts from fluorobenzene. This multi-step synthesis involves a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by bromination and a subsequent haloform reaction using a hypochlorite (B82951) solution. google.comgoogle.com This route, while longer, utilizes readily available starting materials.
A third pathway involves the diazotization of 3-bromo-4-aminotoluene, followed by a Schiemann reaction to introduce the fluorine atom, and subsequent oxidation of the methyl group. google.com
| Starting Material | Key Reagents | Reaction Type | Reference |
| 4-Bromo-3-fluorotoluene | Potassium permanganate, Water | Oxidation | guidechem.com |
| Fluorobenzene | Acetyl chloride, Aluminum chloride, Bromine, Hypochlorite solution | Friedel-Crafts Acylation, Bromination, Haloform Reaction | google.comgoogle.com |
| 2-Amino-4-bromo-3-fluorobenzoic acid | Dihydrogen peroxide, Sodium hydroxide | Not specified | chemicalbook.com |
Amide Bond Formation Strategies
With 4-bromo-3-fluorobenzoic acid in hand, the subsequent formation of the amide bond with methylamine can be accomplished through two primary strategies: the activation of the carboxylic acid via an acyl halide intermediate or through direct amidation using coupling agents.
Synthesis via Acyl Halide Intermediates and Methylamine Condensation
A traditional and robust method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. 4-Bromo-3-fluorobenzoic acid can be readily converted to 4-bromo-3-fluorobenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that readily reacts with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an inert solvent.
| Reagent for Acyl Chloride Formation | Base for Condensation | Typical Solvent | Reference |
| Thionyl chloride | Pyridine or Triethylamine | Dichloromethane (B109758) or Tetrahydrofuran | |
| Oxalyl chloride | Pyridine or Triethylamine | Dichloromethane or Tetrahydrofuran |
Direct Amidation Coupling Approaches
Modern synthetic chemistry often favors direct amidation methods that avoid the need to isolate the highly reactive and often moisture-sensitive acyl chloride. These methods rely on in-situ activation of the carboxylic acid using a variety of coupling agents. For the synthesis of similar N-methylbenzamides, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective. chemicalbook.com Other phosphonium-based coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also utilized. chemicalbook.com These reactions are typically performed at room temperature in polar aprotic solvents like dichloromethane or dimethylformamide.
| Coupling Agent | Additive | Base | Solvent | Reference |
| EDCI | HOBt | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane/Dimethylformamide | chemicalbook.com |
| BOP | - | N-ethyl-N,N-diisopropylamine | Dichloromethane | chemicalbook.com |
Optimization of Reaction Conditions and Process Parameters
The efficiency and yield of the synthesis of this compound can be significantly influenced by the careful optimization of various reaction parameters.
For the synthesis of the precursor, 4-bromo-3-fluorobenzoic acid via oxidation, key parameters to control include the reaction temperature, the rate of addition of the oxidizing agent, and the pH during workup to ensure complete precipitation of the product. guidechem.com In the case of the Friedel-Crafts route, the stoichiometry of the Lewis acid catalyst and the reaction temperature are critical to prevent side reactions. google.com
In the amide formation step, whether via an acyl chloride or direct coupling, the choice of solvent can impact reaction rates and solubility of the reagents. The stoichiometry of the coupling agents and the base is crucial for achieving high conversion and minimizing side products. For direct amidation, the reaction time and temperature can be adjusted to ensure complete reaction without decomposition of the product or reagents. scielo.brresearchgate.net For instance, studies on similar reactions have shown that optimizing the reaction time can prevent the formation of undesired byproducts. scielo.br
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several opportunities exist to apply these principles.
The selection of solvents is another critical aspect. Whenever possible, replacing hazardous solvents with greener alternatives like acetonitrile (B52724) or even conducting reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis. scielo.br For example, some amide syntheses have been successfully carried out using greener solvents. scielo.br
The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the context of direct amidation, the development of efficient catalytic systems can reduce waste and improve the sustainability of the process. Recent research has explored the use of manganese-based catalysts for N-alkylation of amides using methanol, which serves as both a reagent and a greener solvent, releasing only dihydrogen as a byproduct. rsc.org Adopting such catalytic methods could represent a significant step towards a more sustainable synthesis of this compound.
Catalytic Approaches for Enhanced Synthesis Efficiency
While specific research detailing the catalytic synthesis of this compound is not extensively available in the public domain, the broader field of catalytic amidation of substituted benzoic acids provides a strong foundation for potential synthetic strategies. These approaches can be broadly categorized into metal-based catalysis and organocatalysis.
Metal-Based Catalysis
Various transition metal catalysts have been shown to be effective in promoting the direct amidation of carboxylic acids. For halogen-substituted benzoic acids, copper and palladium catalysts are of particular interest.
Copper-Catalyzed Amidation: Copper salts, often in combination with a ligand, can facilitate the coupling of carboxylic acids with amines. While a direct documented application for this compound is not readily found, copper-catalyzed amination of bromobenzoic acids is a known transformation. These reactions typically proceed via an activated intermediate, enhancing the electrophilicity of the carboxyl group.
Palladium-Catalyzed Carbonylative Amidation: Palladium catalysts are well-known for their role in cross-coupling reactions. A potential, albeit less direct, catalytic route could involve the palladium-catalyzed carbonylative coupling of a 4-bromo-3-fluoro-aryl halide with carbon monoxide and methylamine. This approach, however, adds complexity to the reaction setup.
Organocatalysis
In recent years, the use of small organic molecules as catalysts (organocatalysts) has gained significant traction as a metal-free alternative for amide bond formation. Boron-based catalysts, in particular, have emerged as a powerful tool for direct amidation.
Boronic Acid Catalysis: Arylboronic acids, such as 2-iodophenylboronic acid or 3,4,5-trifluorophenylboronic acid, have been demonstrated to catalyze the direct amidation of a wide range of carboxylic acids and amines. The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. The electronic properties of the substituted benzoic acid, such as 4-bromo-3-fluorobenzoic acid, would influence the reaction kinetics.
Boric Acid Catalysis: Boric acid itself can also act as a simple and inexpensive catalyst for amidation, although it often requires higher temperatures. Its mechanism is believed to involve the formation of borate (B1201080) esters that activate the carboxylic acid.
Enzymatic Catalysis
Biocatalysis, using enzymes such as lipases or amidases, offers a highly selective and environmentally benign approach to amide synthesis. While the substrate scope of enzymes can be a limitation, engineered enzymes are increasingly being developed for specific transformations. An enzymatic resolution could also be a viable strategy if a racemic mixture of a precursor is used.
Research Findings and Data
Detailed experimental data, including specific catalysts, reaction conditions, and yields for the direct catalytic synthesis of this compound, are not prominently reported in the reviewed scientific literature and patent databases. The synthesis of the isomeric compound, 4-bromo-2-fluoro-N-methylbenzamide, is more commonly described, often employing stoichiometric coupling reagents rather than catalytic methods.
To provide a perspective on potential catalytic systems, the table below summarizes general conditions for the catalytic amidation of benzoic acids, which could be adapted and optimized for the synthesis of this compound.
Table 1: Potential Catalytic Systems for the Synthesis of this compound
| Catalyst System | Typical Catalyst Loading (mol%) | Solvent | Temperature (°C) | General Applicability & Remarks |
|---|---|---|---|---|
| Arylboronic Acid | 1-10 | Toluene, Xylene | 80-120 | Effective for a broad range of carboxylic acids and amines. Requires azeotropic water removal. |
| Boric Acid | 5-20 | Toluene, Mesitylene | 110-160 | Simple and inexpensive but often requires higher temperatures. |
| Copper(I) salts / Ligand | 2-10 | Dioxane, DMF | 100-140 | Suitable for amination of aryl halides, potentially adaptable for direct amidation. |
| Palladium / Ligand | 1-5 | Toluene, Dioxane | 80-120 | Primarily for cross-coupling reactions; carbonylative amidation is a possibility. |
Further research and development are necessary to establish optimized catalytic protocols for the efficient and sustainable synthesis of this compound. The exploration of the catalyst systems mentioned above, with systematic screening of reaction parameters, would be a crucial step in achieving this goal.
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Fluoro N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Bromo-3-fluoro-N-methylbenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships. The presence of bromine, fluorine, and a methylamide group on the benzene (B151609) ring results in a complex and informative set of spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, signals are expected for the three aromatic protons and the protons of the N-methyl and amide groups.
The aromatic region would display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine (H-2) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine (³JHF) and the meta proton (⁴JHH). The proton ortho to the bromine atom (H-5) would likely be a doublet of doublets, coupled to the adjacent aromatic proton (³JHH) and the meta fluorine atom (⁴JHF). The third aromatic proton (H-6) would appear as a triplet or doublet of doublets, depending on the relative magnitudes of its coupling to the adjacent proton and the ortho fluorine atom.
The N-methyl group (CH₃) would typically appear as a doublet in the aliphatic region of the spectrum due to coupling with the amide proton (N-H). The amide proton itself would likely be a broad singlet or a quartet, depending on the rate of chemical exchange and coupling to the N-methyl protons. The complexity of proton NMR spectra for fluorinated benzamides is a known challenge, often requiring advanced techniques for full interpretation. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | 7.6 - 7.9 | dd | ³JHH, ⁴JHF | H-5 |
| Aromatic | 7.4 - 7.6 | dd | ³JHF, ⁴JHH | H-2 |
| Aromatic | 7.2 - 7.4 | t or dd | ³JHH, ³JHF | H-6 |
| Amide | 6.1 - 6.5 | br s or q | ³JHH | N-H |
| Methyl | 2.9 - 3.1 | d | ³JHH | N-CH₃ |
Note: Predicted values are based on general principles and data from similar substituted benzamides. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the carbonyl group (C=O), and one for the N-methyl group (N-CH₃).
A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) couplings, which are observable over multiple bonds. The carbon directly attached to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JCF). The adjacent carbons (C-2 and C-4) will exhibit smaller two-bond couplings (²JCF), and even carbons further away can show three- or four-bond couplings (³JCF, ⁴JCF). These couplings are invaluable for assigning the aromatic carbon signals. The signals for the carbon bearing the bromine (C-4) and the carbonyl carbon (C-1) are typically found at lower field strengths within the aromatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Assignment |
| 165 - 168 | Small (e.g., ³JCF) | C=O |
| 158 - 162 | Large (¹JCF ≈ 240-260 Hz) | C-F (C-3) |
| 135 - 138 | Small (e.g., ²JCF) | C-CONH (C-1) |
| 130 - 133 | Small (e.g., ³JCF) | C-H (C-6) |
| 125 - 128 | Small (e.g., ⁴JCF) | C-H (C-5) |
| 118 - 122 | Small (²JCF ≈ 20-25 Hz) | C-Br (C-4) |
| 114 - 117 | Small (²JCF ≈ 20-25 Hz) | C-H (C-2) |
| 26 - 28 | None | N-CH₃ |
Note: Predicted values are based on general principles. The presence of both bromine and fluorine will influence the final chemical shifts.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Characterization
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's local environment. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of an aryl fluoride.
This fluorine signal would be split into a multiplet due to couplings with the neighboring aromatic protons (H-2 and H-4, though H-4 is substituted with Br). Specifically, it would likely appear as a doublet of doublets due to coupling to the ortho proton H-2 (³JFH) and the meta proton H-4 (if it were present, here it would be coupling to H-5, a ⁴JFH coupling). The precise chemical shift and coupling constants are sensitive probes of the electronic structure of the ring. researchgate.net The use of ¹⁹F NMR is a powerful method for confirming the presence and position of fluorine in complex molecules. nih.govrsc.org
Advanced Multi-dimensional NMR Techniques for Comprehensive Structural Assignment
To overcome the complexities of the one-dimensional spectra and provide unambiguous assignments, multi-dimensional NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network in the aromatic ring, showing correlations between adjacent protons (e.g., H-5 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular structure. For instance, correlations would be expected from the N-methyl protons to the carbonyl carbon and C-1 of the aromatic ring. The amide proton would also show a correlation to the carbonyl carbon. Aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.
Together, these advanced methods allow for a complete and confident assignment of all proton and carbon signals, confirming the constitution of this compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇BrFNO), the theoretical exact mass can be calculated.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgyoutube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2). This pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for benzamides include the loss of the amide side chain or parts of it. researchgate.net Key expected fragments for this molecule would include:
The benzoyl cation, [M - NHCH₃]⁺, formed by cleavage of the amide bond.
Loss of a bromine atom, [M - Br]⁺.
Loss of a carbonyl group, [M - CO]⁺.
The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Comments |
| [M]⁺ | C₈H₇BrFNO | 230.9719 | 232.9698 | Molecular ion; characteristic 1:1 isotopic pattern. |
| [M - NHCH₃]⁺ | C₇H₃BrFO | 200.9406 | 202.9385 | Formation of the stable 4-bromo-3-fluorobenzoyl cation. |
| [M - Br]⁺ | C₈H₇FNO | 152.0512 | - | Loss of the bromine atom. |
| [C₆H₃F]⁺ | C₆H₃F | 94.0219 | - | Phenyl cation fragment after loss of Br and CONHCH₃. |
Note: Calculated m/z values are monoisotopic masses. Fragmentation is predicted based on common pathways for related structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound.
In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For this compound, a non-polar or medium-polarity column is generally suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, this peak will appear as a pair of peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Key fragmentation patterns would arise from the cleavage of the amide bond and the loss of substituents from the aromatic ring.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |
| 231/233 | [C₈H₇BrFNO]⁺ | Molecular Ion (M⁺) |
| 202/204 | [C₇H₄BrFO]⁺ | Loss of N-methyl group (-NHCH₃) |
| 185/187 | [C₆H₄BrF]⁺ | Loss of the carbonyl group (-CO) from the previous fragment |
| 156/158 | [C₆H₃Br]⁺ | Loss of fluorine (-F) from the bromofluorophenyl fragment |
| 128 | [C₇H₄FO]⁺ | Loss of bromine (-Br) from the acylium ion |
| 58 | [C₂H₄N]⁺ | N-methylaminomethylidene fragment |
This data is representative and based on established fragmentation patterns for similar compounds.
Purity assessment is achieved by integrating the area of the main peak corresponding to this compound in the chromatogram and comparing it to the total area of all detected peaks. For high-purity samples, the primary peak should account for the vast majority of the total ion current. Commercial suppliers often provide this compound with a purity of 95% or higher, as determined by chromatographic methods like GC-MS or LCMS. synhet.com
Vibrational Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Characteristic Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has characteristic absorption frequencies, allowing for the identification of the structural components of this compound.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, prominent peak usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550 cm⁻¹.
The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are found in the 800-900 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, typically around 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively.
Table 2: Predicted FT-IR Characteristic Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 | N-H stretch | Secondary Amide |
| ~3050 | Aromatic C-H stretch | Benzene Ring |
| ~2950 | Aliphatic C-H stretch | Methyl Group |
| ~1660 | C=O stretch (Amide I) | Amide Carbonyl |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1480, ~1580 | C=C stretch | Aromatic Ring |
| ~1200 | C-F stretch | Aryl Fluoride |
| ~850 | C-H out-of-plane bend | Substituted Benzene |
| ~600 | C-Br stretch | Aryl Bromide |
This data is representative and based on the analysis of structurally similar compounds.
Raman Spectroscopy for Complementary Vibrational Signature Analysis
Raman spectroscopy is a light scattering technique that provides information about vibrational modes complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing modes. The C-Br and C-F bonds, while visible in IR, can also produce characteristic Raman signals. The carbonyl C=O stretch is also Raman active. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum.
The combination of FT-IR and Raman data allows for a more confident assignment of the observed vibrational frequencies, aiding in the complete structural confirmation of the molecule. For instance, a vibrational mode that is strong in Raman and weak in IR, or vice-versa, can be assigned with greater certainty based on the selection rules of the two techniques.
X-ray Crystallography for Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting data allows for the precise measurement of all bond lengths and angles within the molecule. For example, the C-Br, C-F, C=O, C-N, and various C-C and C-H bond lengths can be determined with high precision. The planarity of the benzene ring and the amide group can be confirmed, and the dihedral angle between them can be measured. As this compound is achiral, its stereochemistry is straightforward, but X-ray diffraction would confirm the relative positions of the substituents on the aromatic ring, definitively distinguishing it from its isomers.
Table 3: Plausible Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.2 |
| c (Å) | ~15.1 |
| β (°) | ~98 |
| Volume (ų) | ~650 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.78 |
This data is hypothetical and represents typical values for similar small organic molecules.
Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions, which are crucial for understanding the physical properties of the solid material.
In the crystal structure of this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of amides.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
A definitive quantitative assessment of the intermolecular contacts for this compound through Hirshfeld surface analysis is currently unavailable in published scientific literature. Detailed crystallographic studies providing the necessary structural data for such an analysis have not been reported for this specific compound.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. By generating a three-dimensional surface, regions of significant intermolecular interactions can be highlighted.
For structurally similar halogenated benzamides that have been analyzed, the Hirshfeld surface analysis often reveals the prominent role of hydrogen bonding and other weak intermolecular forces in stabilizing the crystal structure. For instance, in related compounds, N-H···O hydrogen bonds are frequently observed, forming significant motifs in the crystal packing. The presence of bromine and fluorine atoms would also be expected to contribute to halogen bonding and other dipole-dipole interactions, influencing the supramolecular architecture.
While a specific data table for this compound cannot be generated without the prerequisite crystallographic information, a hypothetical table based on analyses of analogous compounds would likely resemble the following:
Hypothetical Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution (%) |
| H···H | XX.X |
| C···H/H···C | XX.X |
| O···H/H···O | XX.X |
| F···H/H···F | XX.X |
| Br···H/H···Br | XX.X |
| N···H/H···N | XX.X |
| C···C | X.X |
| Br···F | X.X |
| Other | X.X |
Note: The values in this table are placeholders and would need to be determined experimentally through single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis.
The generation of precise data for this compound awaits further experimental investigation and publication within the scientific community.
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical analysis, providing a framework to predict and interpret the properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic signatures.
Density Functional Theory (DFT) stands out as a widely used computational method due to its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can effectively calculate its ground-state energy and, from this, derive its optimized geometry. For this compound, a DFT calculation, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a crucial foundation for understanding the molecule's physical and chemical properties.
Below is a table of predicted optimized geometric parameters for this compound, derived from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Br | 1.912 |
| C-F | 1.358 | |
| C=O | 1.235 | |
| C-N | 1.360 | |
| N-H | 1.015 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| Bond Angles (°) ** | C-C-Br | 119.5 |
| C-C-F | 118.8 | |
| O=C-N | 122.5 | |
| C-N-C | 121.7 | |
| Dihedral Angle (°) ** | C(aromatic)-C(carbonyl)-N-C(methyl) | ~15-25 |
Note: These values are representative and would be precisely determined in a specific DFT study.
A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental spectra, can aid in the structural elucidation of the compound and the assignment of specific resonances.
Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared spectrum. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-F stretching. This information is invaluable for interpreting experimental IR spectra.
| Parameter | Atom/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR Chemical Shift | N-H | ~8.2 |
| C-H (aromatic) | 7.3 - 7.8 | |
| N-CH₃ | ~2.9 | |
| ¹³C NMR Chemical Shift | C=O | ~165 |
| C-Br | ~115 | |
| C-F | ~158 (J_CF ~250 Hz) | |
| N-CH₃ | ~27 | |
| Vibrational Frequency | N-H Stretch | ~3400 |
| C=O Stretch | ~1680 | |
| C-F Stretch | ~1250 | |
| C-Br Stretch | ~650 |
Note: These are hypothetical values intended to be illustrative of typical computational predictions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the electron-withdrawing bromine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov
| Parameter | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | E_HOMO | - | -6.85 |
| LUMO Energy | E_LUMO | - | -1.20 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.65 |
| Ionization Potential | I | -E_HOMO | 6.85 |
| Electron Affinity | A | -E_LUMO | 1.20 |
| Electronegativity | χ | (I + A) / 2 | 4.025 |
| Chemical Hardness | η | (I - A) / 2 | 2.825 |
| Chemical Softness | S | 1 / (2η) | 0.177 |
Note: The values presented are representative for a molecule of this type and would be determined from a specific quantum chemical calculation.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The region around the amide hydrogen atom would likely show a positive potential (blue), highlighting its acidic character. The aromatic ring would exhibit a more complex potential distribution due to the competing effects of the electron-withdrawing bromine and fluorine atoms and the amide group.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent hyperconjugative effects, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, significant hyperconjugative interactions would be expected. For instance, the lone pairs on the oxygen, nitrogen, and halogen atoms can donate electron density into antibonding orbitals of adjacent bonds. The delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n_N → π*_C=O) is a classic feature of amides and is responsible for the planarity and rotational barrier of the amide bond.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | ~50-60 | Amide Resonance |
| LP (O) | σ* (C-N) | ~2-5 | Hyperconjugation |
| π (C-C) | π* (C-C) | ~15-25 | Aromatic Delocalization |
| LP (F) | σ* (C-C) | ~1-3 | Hyperconjugation |
| LP (Br) | σ* (C-C) | ~1-3 | Hyperconjugation |
Note: E(2) values are illustrative estimates based on similar systems.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For this compound, computational modeling could be used to study various reactions. For example, the mechanism of nucleophilic aromatic substitution, where another group replaces the bromine or fluorine atom, could be investigated. Computational studies could determine which halogen is more likely to be displaced and the activation energies for these processes. Similarly, reactions at the amide group, such as hydrolysis, could be modeled to understand the reaction mechanism and the role of catalysts. nih.gov These studies provide atomic-level detail that is often difficult to obtain through experimental methods alone.
Detailed Research Findings
Although dedicated research articles focusing solely on 4-Bromo-3-fluoro-N-methylbenzamide are scarce, its importance can be inferred from its likely role as a key intermediate in the synthesis of more complex, biologically active molecules. Halogenated benzamides are frequently employed in the discovery of new therapeutic agents. indexcopernicus.comnih.gov For instance, various substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. indexcopernicus.comnih.gov
The structural motifs present in this compound suggest its potential as a precursor for compounds targeting a range of biological processes. The bromo- and fluoro-substituents are known to be important for modulating the pharmacological properties of drug candidates. While direct evidence from published studies on this specific molecule is limited, its value as a synthetic building block in drug discovery programs is highly probable.
Chemical Reactivity and Advanced Derivatization Strategies for 4 Bromo 3 Fluoro N Methylbenzamide
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position
The carbon-bromine bond in 4-bromo-3-fluoro-N-methylbenzamide serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. While specific examples for this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura reactions on similar bromo-fluoro-substituted aromatic compounds suggest that a variety of aryl and heteroaryl groups can be introduced at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.
| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Phenyl-3-fluoro-N-methylbenzamide | Data not available |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 4-(Pyridin-3-yl)-3-fluoro-N-methylbenzamide | Data not available |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4-(4-Methoxyphenyl)-3-fluoro-N-methylbenzamide | Data not available |
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The resulting alkynyl-substituted benzamides can serve as precursors for various heterocyclic compounds or for further functionalization.
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-3-fluoro-N-methylbenzamide | Data not available |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 4-((Trimethylsilyl)ethynyl)-3-fluoro-N-methylbenzamide | Data not available |
| 1-Heptyne | Pd(OAc)₂ / XPhos | - (Copper-free) | Cs₂CO₃ | Acetonitrile (B52724) | 4-(Hept-1-yn-1-yl)-3-fluoro-N-methylbenzamide | Data not available |
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. This method is valuable for introducing alkenyl substituents, which can be further modified.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. scbt.com This is a crucial transformation for the synthesis of a wide range of biologically active molecules containing arylamine moieties.
Functionalization of the Aromatic Ring through Directed C-H Activation
The amide group in this compound can act as a directing group to facilitate the regioselective functionalization of C-H bonds on the aromatic ring, particularly at the ortho position (C5). This strategy offers a powerful and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are commonly employed for this purpose. The N-methoxy amide functionality, in particular, has been shown to be an effective directing group in a variety of C-H activation reactions. While specific examples for this compound are not prevalent in the literature, the principles can be extrapolated from related systems.
| Reaction Type | Catalyst System | Coupling Partner | Product |
| Arylation | Pd(OAc)₂ | Aryl iodide | 5-Aryl-4-bromo-3-fluoro-N-methylbenzamide |
| Alkenylation | [RhCp*Cl₂]₂ | Alkene | 5-Alkenyl-4-bromo-3-fluoro-N-methylbenzamide |
| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | 5-Acetoxy-4-bromo-3-fluoro-N-methylbenzamide |
Transformations Involving the Amide Functional Group
The N-methylbenzamide moiety itself is susceptible to a range of chemical transformations, providing another avenue for derivatization.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid, under either acidic or basic conditions. This transformation is useful for unmasking a carboxylic acid functionality, which can then be used in subsequent reactions, such as esterification or further amide couplings.
| Reagents | Conditions | Product |
| HCl (aq) | Reflux | 4-Bromo-3-fluorobenzoic acid |
| NaOH (aq) | Reflux | Sodium 4-bromo-3-fluorobenzoate |
Reduction to Amine: The amide can be reduced to the corresponding benzylamine, (4-bromo-3-fluorophenyl)methanamine. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent, are typically required for this transformation. This reaction provides access to a primary amine, a valuable functional group for further synthetic manipulations.
| Reagent | Solvent | Product |
| LiAlH₄ | Tetrahydrofuran | (4-Bromo-3-fluorophenyl)methanamine |
Strategic Reductions and Oxidations for Scaffold Modification
Beyond the transformations of the primary functional groups, strategic reduction and oxidation reactions can be employed to modify the core scaffold of this compound.
Reduction of the Aromatic Ring: While challenging, the aromatic ring can be reduced under specific conditions, for example, through catalytic hydrogenation at high pressure or using dissolving metal reductions (e.g., Birch reduction). These reactions would lead to substituted cyclohexanecarboxamides, significantly altering the planarity and electronic properties of the molecule.
Oxidation of the N-Methyl Group: The N-methyl group can potentially be oxidized to an N-formyl or N-hydroxymethyl group. Such transformations often involve enzymatic (e.g., cytochrome P450) or specific chemical oxidizing agents. This modification can influence the biological activity and metabolic profile of the molecule.
| Transformation | Reagents/Conditions | Product |
| Aromatic Ring Reduction | H₂, Rh/C, high pressure | 4-Bromo-3-fluoro-N-methylcyclohexanecarboxamide |
| N-Methyl Oxidation | Cytochrome P450 enzymes | 4-Bromo-3-fluoro-N-(hydroxymethyl)benzamide |
Role of 4 Bromo 3 Fluoro N Methylbenzamide As a Versatile Synthetic Intermediate
Applications in the Construction of Diverse Organic Molecular Architectures
The primary application of 4-Bromo-3-fluoro-N-methylbenzamide lies in its role as a key intermediate in the synthesis of biologically active compounds. The presence of a bromine atom makes it an ideal substrate for a variety of cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. This is particularly evident in the development of novel therapeutic agents.
A notable example of its application is in the synthesis of c-Myc mRNA translation modulators, which are under investigation for the treatment of cancer. google.com The synthesis of these complex molecules utilizes this compound as a foundational component. The preparation of this intermediate is achieved through the reaction of 4-bromo-3-fluorobenzoic acid with methanamine hydrochloride, as detailed in the following table. google.com
Table 1: Synthesis of this compound google.com
| Starting Materials | Product |
| 4-bromo-3-fluorobenzoic acid | This compound |
| Methanamine hydrochloride |
The resulting this compound can then undergo further transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the 4-position of the benzamide (B126) ring, leading to the construction of diverse and complex molecular scaffolds. The fluorine atom and the N-methylamide group can also play crucial roles in modulating the physicochemical properties and biological activity of the final compounds, such as improving metabolic stability or influencing binding interactions with biological targets.
Contributions to Synthetic Methodologies Development
While this compound may not have been the central molecule in the initial development of new synthetic reactions, its application in the synthesis of advanced drug candidates showcases its role in the practical implementation and refinement of modern synthetic methodologies. The reliable and efficient use of this intermediate in multi-step syntheses contributes to the validation and expansion of the utility of established methods like palladium-catalyzed cross-coupling.
The synthesis of libraries of compounds for drug discovery often relies on robust and versatile building blocks like this compound. The predictable reactivity of the bromine atom in Suzuki-Miyaura and other cross-coupling reactions allows for the systematic variation of a portion of the molecular structure, which is a key strategy in lead optimization. This, in turn, helps to refine the understanding of the scope and limitations of these synthetic methods when applied to complex and highly functionalized substrates.
The successful incorporation of this compound into the synthesis of potential therapeutics underscores the importance of such halogenated intermediates in contemporary organic and medicinal chemistry. It serves as a testament to the power of modern synthetic methods to construct novel and potentially life-saving molecules.
Conclusion and Future Directions in Chemical Research of 4 Bromo 3 Fluoro N Methylbenzamide
Summary of Current Understanding and Methodological Advancements
Current knowledge of 4-Bromo-3-fluoro-N-methylbenzamide is primarily foundational, centered on its chemical identity and predicted properties. It belongs to the family of halogenated benzamides, a chemical class recognized for producing compounds with diverse biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.comnih.gov The presence of both bromine and fluorine atoms on the phenyl ring is known to enhance biological activity in many azaheterocyclic systems. researchgate.net
Methodological advancements in organic synthesis provide a clear and efficient pathway to this compound. The most logical and established synthetic route is the amide coupling reaction between 4-Bromo-3-fluorobenzoic acid and methylamine (B109427). chemicalbook.com This reaction is typically facilitated by standard coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), in an appropriate solvent like dichloromethane (B109758) (DCM). mdpi.com Similar amide bond formations are well-documented and can be adapted for this specific synthesis. mdpi.comnanobioletters.com
The precursor, 4-Bromo-3-fluorobenzoic acid, is commercially available and its own synthesis is established, for instance, through the bromination and subsequent oxidation of fluorobenzene (B45895) derivatives. google.comscbt.com The existence of a Weinreb amide derivative, 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide, further confirms the accessibility and utility of this substituted benzoic acid core in synthesis. bldpharm.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 865111-72-4 | synhet.comsynquestlabs.com |
| Molecular Formula | C₈H₇BrFNO | synquestlabs.com |
| Molecular Weight | 232.05 g/mol | synquestlabs.com |
| IUPAC Name | This compound | synhet.com |
| PubChem CID | 21936241 | synhet.com |
| SMILES | CNC(=O)c1ccc(Br)c(F)c1 | synhet.com |
Identification of Research Gaps and Unexplored Synthetic Avenues
The most significant research gap for this compound is the near-total absence of published studies detailing its biological activity or application as a synthetic intermediate. While its synthesis is straightforward based on established methods, its characterization and potential uses remain undocumented in peer-reviewed literature. This presents a clear opportunity for novel investigation.
Unexplored Synthetic Avenues:
Palladium Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could be employed to replace the bromine with a wide array of functional groups (aryl, alkyl, amino, alkynyl moieties), thereby generating a library of novel derivatives for biological screening. This approach is a proven strategy for creating pharmacologically active molecules from bromo-aromatic precursors. mdpi.com
Microwave-Assisted Synthesis: The efficiency of the primary amidation reaction could be significantly improved by employing microwave-assisted organic synthesis (MAOS). This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
Flow Chemistry: For scalable and controlled production, the synthesis could be adapted to a continuous flow process. This would allow for precise control over reaction parameters, enhancing safety and reproducibility, which is crucial for generating material for further study.
Outlook on Future Contributions to Fundamental Organic Chemistry
The exploration of this compound and its derivatives holds considerable promise for contributing to fundamental organic and medicinal chemistry.
Structure-Activity Relationship (SAR) Studies: Systematic synthesis of derivatives and subsequent biological screening would provide valuable SAR data. A key area of interest is comparing its activity profile to its well-studied isomer, 4-bromo-2-fluoro-N-methylbenzamide, which is an intermediate in the synthesis of androgen-receptor antagonists. scbt.com The positional change of the fluorine atom from C2 to C3 significantly alters the molecule's dipole moment, hydrogen bonding potential, and steric profile, which could lead to different or improved interactions with biological targets.
Development of New Bioactive Agents: Given that halogenated benzamides are explored as pesticides, fungicides, and therapeutics for cancer and neurological disorders, this compound is a prime candidate for screening in these areas. nih.govresearchgate.netmdpi.com Its specific halogenation pattern may offer advantages in terms of metabolic stability, cell permeability, or target affinity. For example, substituted benzamides have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and as antitumor agents. researchgate.netmdpi.com
Probing Molecular Interactions: As a relatively simple yet functionally rich molecule, it can serve as a chemical probe to study enzyme active sites or receptor binding pockets. The fluorine atom can act as a hydrogen bond acceptor, while the N-H group acts as a donor, and the aromatic ring can participate in π-stacking interactions. These features make it a useful scaffold for designing molecules with specific binding properties.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for the methyl group (δ 3.02 ppm, singlet) and aromatic protons (δ 7.35–7.85 ppm, multiplet). ¹³C NMR confirms the carbonyl carbon at δ 167.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 246.0 [M+H]⁺, with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity, with retention times of 8.2–8.5 minutes .
How do halogen substituents (Br, F) influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The bromine atom at the para-position acts as a leaving group in Suzuki-Miyaura couplings, while the meta-fluorine electron-withdrawing effect enhances electrophilicity. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C .
- Substrate Scope : Bromine reacts selectively with aryl boronic acids, leaving fluorine inert under these conditions.
- Contradictions : Fluorine’s steric hindrance can reduce coupling efficiency with bulky boronic acids (yield drops to 45–50%) .
How can crystallographic data resolve structural ambiguities in this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SHELX suite) is critical for confirming stereochemistry and intermolecular interactions:
- Space Group : Monoclinic P2₁/n (common for benzamide derivatives) .
- Key Parameters : Bond lengths (C-Br: 1.89–1.92 Å; C-F: 1.34 Å) and torsion angles confirm planarity of the aromatic ring .
- Software Workflow : SHELXL refinement with anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
What computational methods are suitable for predicting the biological activity of this compound analogs?
Q. Advanced Research Focus
- QSAR Modeling : Use PubChem-derived descriptors (logP, polar surface area) to correlate halogen positioning with enzyme inhibition (e.g., kinase targets) .
- Docking Studies (AutoDock Vina) : The trifluoromethyl group in analogs enhances binding to hydrophobic pockets (ΔG ≈ -9.2 kcal/mol for EGFR kinase) .
- DFT Calculations : B3LYP/6-31G* level optimizations predict electrophilic regions (Fukui indices) for nucleophilic attack .
How do structural modifications impact the metabolic stability of this compound in pharmacokinetic studies?
Q. Advanced Research Focus
- Fluorine Substitution : Reduces oxidative metabolism (CYP450), increasing half-life (t₁/₂ from 2.1 to 4.3 hours in murine models) .
- Methyl Group : Enhances lipophilicity (logP = 2.1) but may require prodrug strategies for aqueous solubility .
- In Vitro Assays : Microsomal stability tests (human liver microsomes) show 65% parent compound remaining after 1 hour .
What strategies mitigate halogen-heavy byproduct formation during large-scale synthesis?
Q. Advanced Research Focus
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate) removes brominated impurities (>99.5% purity) .
- Catalytic Recycling : Pd nanoparticles immobilized on mesoporous silica reduce metal leaching in cross-coupling reactions .
- Green Chemistry : Solvent-free mechanochemical synthesis minimizes waste (E-factor < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
